molecular formula C11H11ClO B1324738 2-Chlorophenyl cyclobutyl ketone CAS No. 898790-91-5

2-Chlorophenyl cyclobutyl ketone

Cat. No.: B1324738
CAS No.: 898790-91-5
M. Wt: 194.66 g/mol
InChI Key: JMZNOEUZBSZFGM-UHFFFAOYSA-N
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Description

2-Chlorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H11ClO It is a ketone derivative where a cyclobutyl group is attached to a 2-chlorophenyl group

Scientific Research Applications

2-Chlorophenyl cyclobutyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs with ketone functionalities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Future Directions

The synthesis of 2-Chlorophenyl cyclobutyl ketone and related compounds has implications for the production of drugs like ketamine . Understanding these synthetic processes can provide essential clues for law enforcement officers against illicit drug manufacturing . Future research may focus on uncovering novel processes for the synthesis of such compounds and increasing awareness about these novel starting materials for the synthesis of drugs .

Biochemical Analysis

Biochemical Properties

2-Chlorophenyl cyclobutyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to potential inhibition or modulation of the enzyme’s activity . Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism . In various cell types, including hepatocytes and fibroblasts, this compound has been observed to induce changes in cell proliferation and apoptosis, highlighting its potential impact on cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ketone group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in enzymes and proteins . This can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to light or extreme pH levels . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert subtle effects on cellular function. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and physiological responses. These findings underscore the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. The compound can undergo oxidative metabolism, leading to the formation of reactive intermediates that may further interact with cellular biomolecules . These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . This distribution pattern can affect the compound’s localization and its subsequent interactions with cellular targets.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . These interactions can modulate the activity and function of the compound, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorophenyl cyclobutyl ketone typically involves the reaction of 2-chlorobenzoyl chloride with cyclobutyl magnesium bromide in an anhydrous ether solution. The reaction proceeds through a Grignard reaction mechanism, where the nucleophilic cyclobutyl magnesium bromide attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, forming the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reagents like lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions can occur at the phenyl ring or the cyclobutyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Chlorobenzoic acid and cyclobutanone derivatives.

    Reduction: 2-Chlorophenyl cyclobutyl alcohol.

    Substitution: Various halogenated or substituted phenyl cyclobutyl ketones.

Comparison with Similar Compounds

    2-Chlorophenyl cyclopentyl ketone: Similar structure but with a cyclopentyl group instead of a cyclobutyl group.

    2-Chlorophenyl cyclohexyl ketone: Contains a cyclohexyl group, leading to different chemical and physical properties.

    2-Chlorophenyl methyl ketone: A simpler structure with a methyl group instead of a cyclobutyl group.

Uniqueness: 2-Chlorophenyl cyclobutyl ketone is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-chlorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZNOEUZBSZFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642537
Record name (2-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-91-5
Record name (2-Chlorophenyl)cyclobutylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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